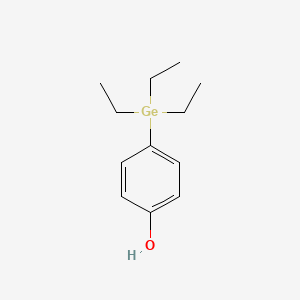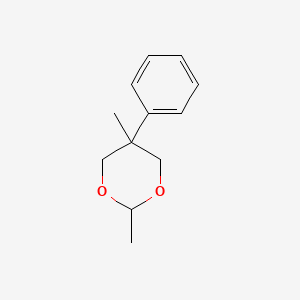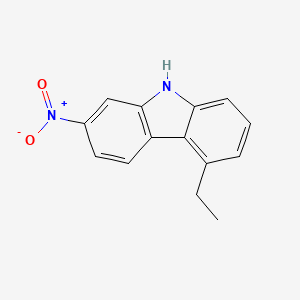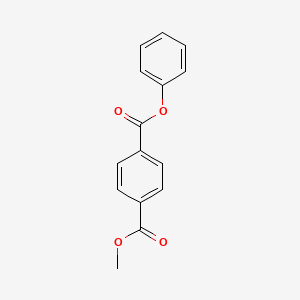
Methyl phenyl terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl phenyl terephthalate is an organic compound that belongs to the family of terephthalates It is a derivative of terephthalic acid, where one of the carboxyl groups is esterified with methanol and the other with phenol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl phenyl terephthalate can be synthesized through the esterification of terephthalic acid with methanol and phenol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, this compound is produced through a similar esterification process but on a larger scale. The reaction is conducted in a continuous flow reactor, where terephthalic acid, methanol, and phenol are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Methyl phenyl terephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid and other oxidation products.
Reduction: Reduction of this compound can lead to the formation of corresponding alcohols.
Substitution: The ester groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to substitute the ester groups.
Major Products Formed
Oxidation: Terephthalic acid and other carboxylic acids.
Reduction: Corresponding alcohols and diols.
Substitution: Various substituted terephthalates depending on the nucleophile used.
Scientific Research Applications
Methyl phenyl terephthalate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and other polymers.
Materials Science: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and mechanical strength.
Biology and Medicine: Research is being conducted on the potential use of this compound in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism of action of methyl phenyl terephthalate involves its interaction with various molecular targets and pathways. In polymer chemistry, the compound undergoes polymerization reactions to form long-chain polymers. In biological systems, it may interact with cellular components and influence cellular processes, although specific molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dimethyl terephthalate: Another ester of terephthalic acid, where both carboxyl groups are esterified with methanol.
Diphenyl terephthalate: An ester of terephthalic acid, where both carboxyl groups are esterified with phenol.
Ethylene glycol terephthalate: A polyester formed from terephthalic acid and ethylene glycol.
Uniqueness
Methyl phenyl terephthalate is unique due to its mixed ester structure, which imparts specific properties that are different from those of dimethyl terephthalate and diphenyl terephthalate
Properties
CAS No. |
6725-72-0 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
1-O-methyl 4-O-phenyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C15H12O4/c1-18-14(16)11-7-9-12(10-8-11)15(17)19-13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
BDVAPCAHRXXXOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



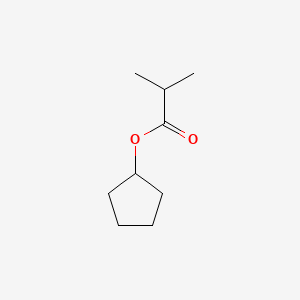
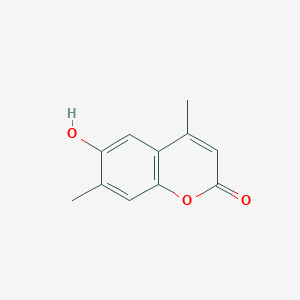
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
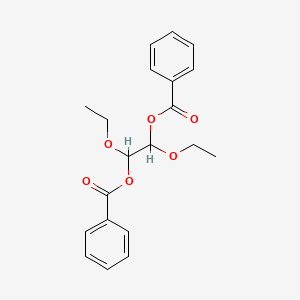
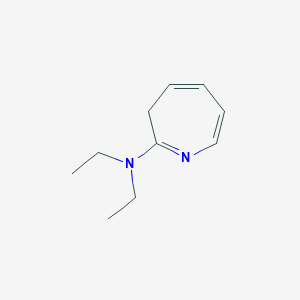
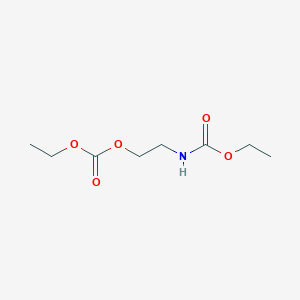
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
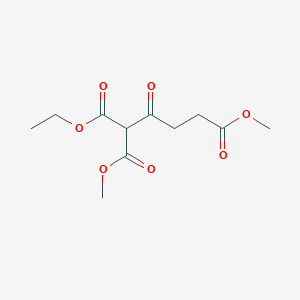
![2-[1,3-Benzodioxol-4-yl(hydroxy)methyl]naphthalene-1,4-dione](/img/structure/B14731583.png)
